

Flurandrenolide: A Technical Guide to Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: *Flurandrenolide*

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Introduction

Flurandrenolide is a potent topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various corticosteroid-responsive dermatoses.[1][2][3] A comprehensive understanding of its physicochemical and solubility characteristics is fundamental for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of these core properties, complete with experimental methodologies and graphical representations of relevant biological and experimental processes.

Physicochemical Properties

Flurandrenolide is a white to off-white, fluffy, and odorless crystalline powder.[2][4] Its key physicochemical identifiers and properties are summarized in the table below, providing a quantitative foundation for its characterization.

Property	Value	Source(s)
IUPAC Name	(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , ⁸ .0 ¹³ , ¹⁸]icos-17-en-16-one	
Chemical Formula	C ₂₄ H ₃₃ FO ₆	
Molecular Weight	436.52 g/mol	
Melting Point	247-255 °C	
pKa (Strongest Acidic)	13.74 (Predicted)	
pKa (Strongest Basic)	-2.8 (Predicted)	
LogP (Octanol-Water Partition Coefficient)	1.4	

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. **Flurandrenolide** is characterized as being practically insoluble in water and ether. Its solubility in various common solvents is detailed below.

Solvent	Quantitative Solubility	Qualitative Description	Source(s)
Water	0.0578 mg/mL (Predicted)	Practically Insoluble	
Chloroform	1 g in 10 mL	Freely Soluble	
Alcohol (Ethanol)	1 g in 72 mL	Sparingly Soluble	
Methanol	Not specified	Soluble	
Ether	Not specified	Practically Insoluble	

Experimental Protocols

The following sections describe the standard methodologies for determining the key physicochemical properties outlined in this guide.

Melting Point Determination (Capillary Method)

The melting point of **flurandrenolide** is determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.

- **Sample Preparation:** A small quantity of the dry, finely powdered **flurandrenolide** is packed into a capillary tube to a height of 2.5-3.5 mm.
- **Apparatus:** A calibrated melting point apparatus consisting of a heated block or oil bath and a thermometer or digital temperature sensor is used.
- **Procedure:** The capillary tube is placed in the apparatus at a temperature approximately 5-10°C below the expected melting point. The temperature is then ramped at a controlled rate, typically 1°C per minute.
- **Determination:** The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy (onset point) to the temperature at which it becomes completely liquid (clear point).

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **flurandrenolide** is determined using the shake-flask method, which is considered the gold standard for solubility measurements.

- **Preparation:** An excess amount of solid **flurandrenolide** is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol).
- **Equilibration:** The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

- **Quantification:** The concentration of **flurandrenolide** in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

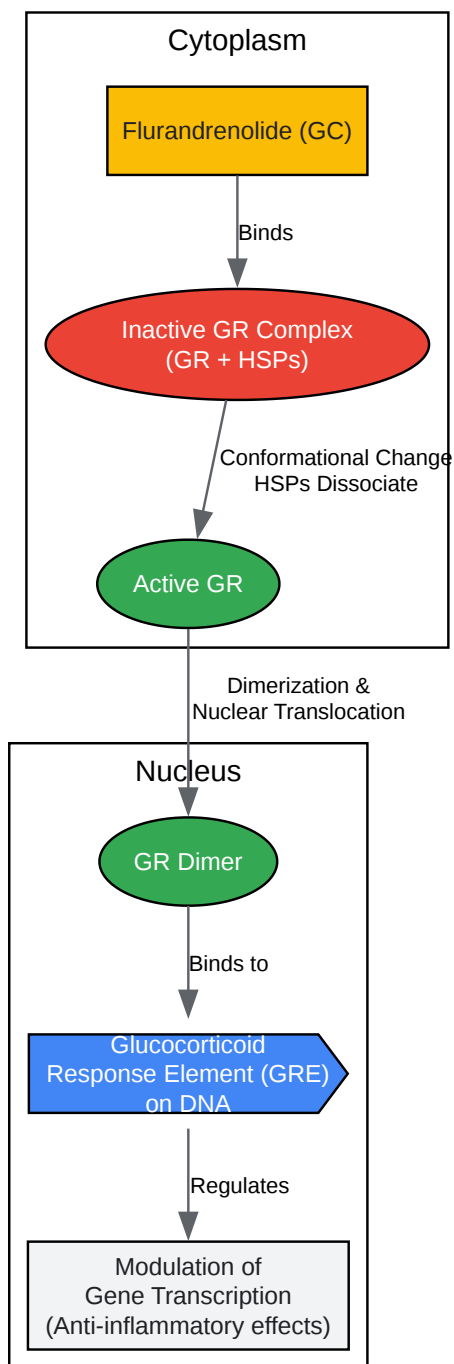
Due to its poor water solubility, the pKa of **flurandrenolide** is typically predicted computationally. However, an experimental determination for sparingly soluble compounds would involve a potentiometric titration in a co-solvent system.

- **Sample Preparation:** A precise amount of **flurandrenolide** is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **Measurement:** The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For co-solvent systems, a series of measurements at different co-solvent concentrations is performed, and the aqueous pKa is estimated by extrapolating the results to zero co-solvent concentration.

Visualizations

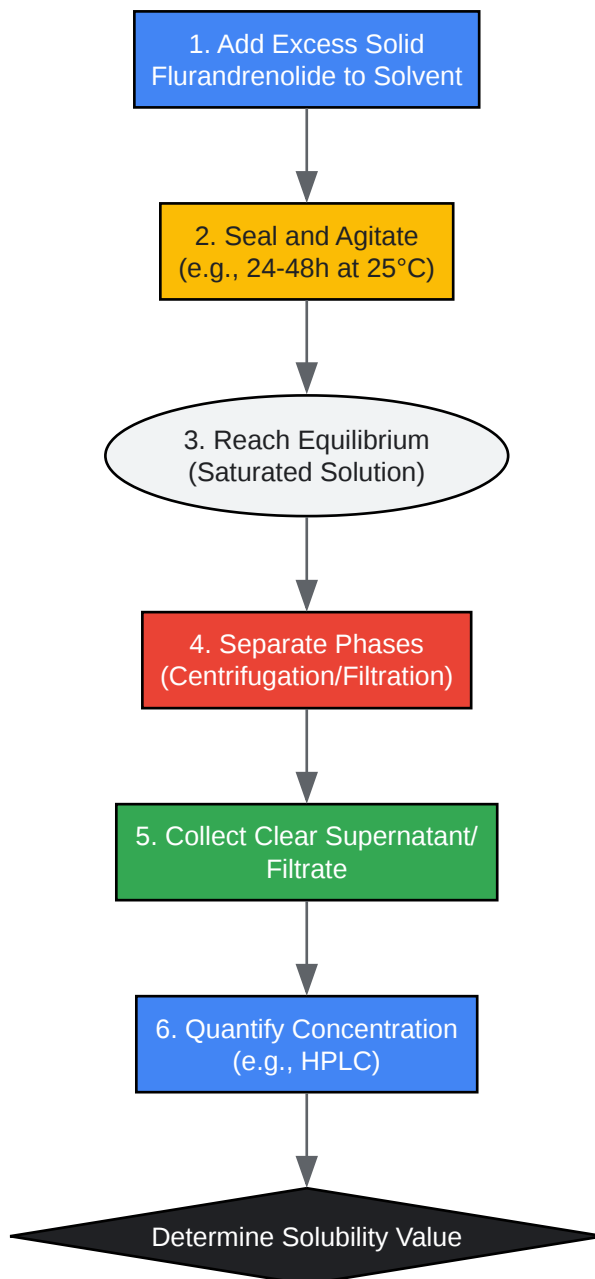
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

Glucocorticoid Receptor Signaling Pathway

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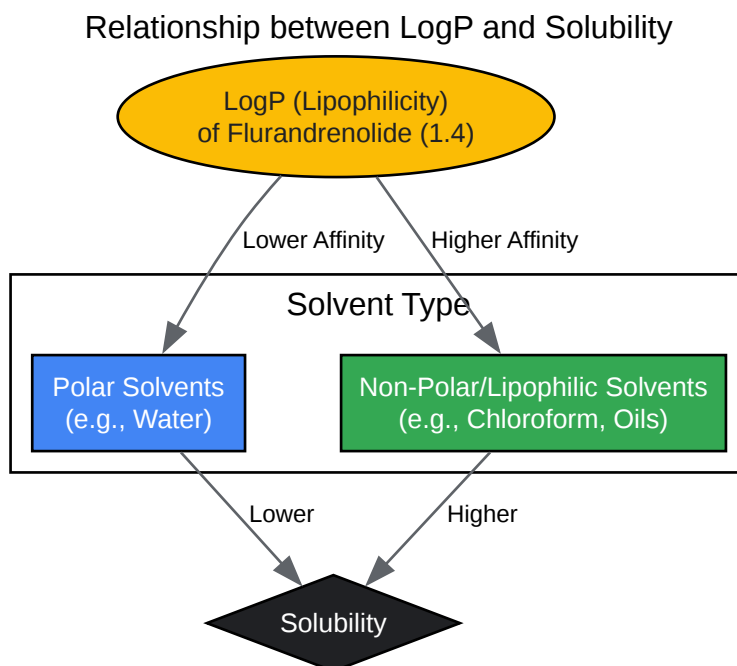
Caption: Simplified Glucocorticoid Receptor (GR) Signaling Pathway.

Shake-Flask Solubility Experimental Workflow



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Caption: Workflow for Shake-Flask Solubility Determination.



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Caption: Influence of Lipophilicity (LogP) on Solubility.

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